molecular formula C10H20ClN B030734 3-Azaspiro[5.5]undecane hydrochloride CAS No. 1125-01-5

3-Azaspiro[5.5]undecane hydrochloride

Cat. No. B030734
CAS RN: 1125-01-5
M. Wt: 189.72 g/mol
InChI Key: XDRWSBJRLMRJKA-UHFFFAOYSA-N
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Description

3-Azaspiro[5.5]undecane derivatives are important compounds in organic chemistry, offering diverse applications due to their unique spirocyclic framework. These compounds serve as intermediates in the synthesis of peptides, alkaloids, and other complex molecules. They are particularly noted for their involvement in the synthesis of N-protected amino acid esters and dipeptides, showcasing their utility in peptide synthesis.

Synthesis Analysis

The synthesis of 3-Azaspiro[5.5]undecane derivatives involves various methods, including the reaction of N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione with diphenyl chlorophosphate in the presence of a base, yielding N-protected amino acid esters (Rao et al., 2016). Another approach includes the use of N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione activated α-amino acids for dipeptide synthesis (Nowshuddin & Reddy, 2011).

Molecular Structure Analysis

The molecular structure of 3-Azaspiro[5.5]undecane derivatives is characterized by their spirocyclic nature, combining cyclohexane and piperidine rings. This structure is foundational for their chemical properties and reactivity. The synthesis and structural elucidation of these compounds, such as the crystal structure determination of specific derivatives, highlight their complex architecture (Hudnall et al., 2021).

Chemical Reactions and Properties

3-Azaspiro[5.5]undecane compounds participate in various chemical reactions, including Prins cascade cyclization for the synthesis of spiromorpholinotetrahydropyran derivatives (Reddy et al., 2014). Additionally, their reactivity with primary amines and formaldehyde showcases their potential in generating novel diazaspiro derivatives (Khrustaleva et al., 2018).

Physical Properties Analysis

The physical properties of 3-Azaspiro[5.5]undecane derivatives, such as their crystalline nature and stability, are crucial for their application in synthesis processes. These properties ensure the compounds' suitability as intermediates in organic synthesis, with high yields and preservation of enantiomeric purity in peptide synthesis (Rao et al., 2016).

Chemical Properties Analysis

The chemical properties of 3-Azaspiro[5.5]undecane derivatives, including their reactivity and the ability to undergo various chemical transformations, underscore their versatility in organic synthesis. These properties facilitate the synthesis of complex molecules, including dipeptides and other bioactive compounds (Nowshuddin & Reddy, 2011).

Scientific Research Applications

Synthesis of Peptides and Dipeptides

3-Azaspiro[5.5]undecane hydrochloride has been utilized in the synthesis of peptides and dipeptides. For example, a study by Rao et al. (2016) introduced a new reagent based on 3-Azaspiro[5.5]undecane hydrochloride for the synthesis of N-protected amino acid-ASUD esters, which are useful in peptide synthesis (Rao et al., 2016). Additionally, Nowshuddin and Reddy (2011) described a method using this compound for the efficient synthesis of dipeptides, showcasing its versatility in peptide chemistry (Nowshuddin & Reddy, 2011).

Antagonists for Chemokine-Mediated Diseases

The compound has also been linked to the development of CCR8 antagonists, which are claimed to be useful in treating chemokine-mediated diseases like asthma, chronic obstructive pulmonary disease, and rhinitis, as reported by Dr. Peter Norman (2007) (Norman, 2007).

Anticonvulsant Properties

Kamiński et al. (2014) synthesized various derivatives of 3-Azaspiro[5.5]undecane hydrochloride and tested them for anticonvulsant activity, finding several compounds effective in animal models of epilepsy (Kamiński, Wiklik, & Obniska, 2014).

Synthesis of Natural or Synthetic Products

Sinibaldi and Canet (2008) highlighted the importance of 3-Azaspiro[5.5]undecane derivatives in the synthesis of natural or synthetic products with significant biological activities, emphasizing the novel skeletons of these compounds and their challenging synthesis (Sinibaldi & Canet, 2008).

Antibacterial Agents

Lukin et al. (2022) explored derivatives of 1-oxa-9-azaspiro[5.5]undecane in the synthesis of ciprofloxacin derivatives, testing them against various bacterial strains and finding notable activity against specific strains (Lukin et al., 2022).

Cyclisation and Chemical Synthesis

The compound has been used in various cyclisation processes and chemical syntheses, contributing to the development of complex molecular structures and pharmaceuticals. For instance, White et al. (2003) utilized it in the synthesis of a shellfish toxin derivative (White, Wang, & Quaranta, 2003), and Pearson and Wang (2002) developed a methodology for making 2-azaspiro[5.5]undecan-1-one derivatives (Pearson & Wang, 2002).

Safety And Hazards

The compound is classified as having acute toxicity, both oral and inhalation, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity, single exposure; respiratory tract irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

3-azaspiro[5.5]undecane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-2-4-10(5-3-1)6-8-11-9-7-10;/h11H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRWSBJRLMRJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azaspiro[5.5]undecane hydrochloride

CAS RN

1125-01-5
Record name 3-Azaspiro[5.5]undecane, hydrochloride (1:1)
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Record name 1125-01-5
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Record name 3-azaspiro[5.5]undecane hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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